4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection: The major product is the free amine derivative of the benzoic acid.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action for 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}-benzoic acid: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid: Similar structure but with different positioning of the amino and fluorine groups.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the fluorine atom, which confer distinct reactivity and stability properties. This combination makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
1326229-56-4 |
---|---|
Molecular Formula |
C12H14FNO4 |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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